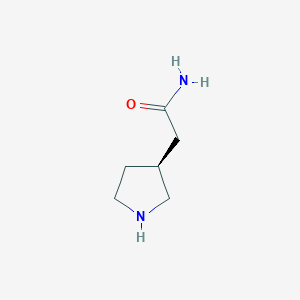

(S)-2-(pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[(3S)-pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(9)3-5-1-2-8-4-5/h5,8H,1-4H2,(H2,7,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWJXCNCHWVTPP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acetylation Using Acetyl Chloride

The most straightforward method involves reacting (S)-pyrrolidin-3-amine with acetyl chloride in the presence of a base. In a typical procedure, (S)-pyrrolidin-3-amine (1 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of acetyl chloride (1.2 eq) under nitrogen at 0°C. Triethylamine (2 eq) is added to neutralize HCl generated during the reaction. The mixture is stirred at room temperature for 6–8 hours, after which the solvent is removed under reduced pressure. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:1) to yield (S)-2-(pyrrolidin-3-yl)acetamide with a reported yield of 78–85%.

Key Parameters:

-

Reaction Time : 6–8 hours

-

Temperature : 0°C to room temperature

-

Purification : Silica gel chromatography

-

Yield : 78–85%

Carbodiimide-Mediated Coupling with Acetic Acid

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate acetic acid for amide bond formation. (S)-Pyrrolidin-3-amine (1 eq) is combined with acetic acid (1.5 eq) and EDCI (1.2 eq) in dry acetonitrile. The reaction is stirred at 25°C for 12 hours, followed by extraction with ethyl acetate and washing with brine. After drying over anhydrous Na2SO4, the solvent is evaporated, and the residue is recrystallized from ethanol to afford the product in 82–88% yield.

Advantages:

-

Avoids handling corrosive acetyl chloride.

-

Higher selectivity for amide formation.

Microwave-Assisted Synthesis

Optimization of Reaction Conditions

Microwave irradiation significantly reduces reaction times. A mixture of (S)-pyrrolidin-3-amine (1 eq), acetic anhydride (1.5 eq), and triethylamine (2 eq) in acetonitrile is subjected to microwave irradiation at 400 W and 70°C for 10 minutes. The crude product is neutralized with aqueous K2CO3, extracted into dichloromethane, and purified via flash chromatography to achieve a 90–92% yield.

Comparative Data:

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 6–8 hours | 78–85 | 95 |

| Microwave | 10 minutes | 90–92 | 98 |

Resolution of Racemic Mixtures

Chiral Chromatography

For syntheses starting from racemic pyrrolidin-3-amine, enantiomeric resolution is achieved using chiral stationary-phase chromatography. A hexane/isopropanol (85:15) mobile phase separates the (S)-enantiomer, which is subsequently acetylated as described in Section 1.1.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine unreacted. The (S)-amine is then isolated via filtration and acetylated, yielding >99% enantiomeric excess (ee).

Industrial-Scale Production

Continuous Flow Synthesis

A continuous flow reactor system combines (S)-pyrrolidin-3-amine and acetic anhydride at a 1:1.2 molar ratio. The reaction occurs at 50°C with a residence time of 5 minutes, followed by inline neutralization and crystallization. This method achieves a throughput of 1.2 kg/hour with 94% yield.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) enhances purity to >99.5%. Particle size control is achieved via antisolvent addition, ensuring consistency in pharmaceutical formulations.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) of (S)-2-(pyrrolidin-3-yl)acetamide exhibits characteristic signals:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₀N₂O

- Molar Mass : 280.36 g/mol

- Structural Features : The compound consists of a pyrrolidine ring that enhances its binding affinity to biological targets and a diphenylacetamide moiety that contributes to its hydrophobic interactions.

Medicinal Chemistry

(S)-2-(pyrrolidin-3-yl)acetamide is explored for its potential therapeutic effects, including:

- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by inflammation.

- Analgesic Effects : It has been investigated for its ability to alleviate pain through interactions with neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (S)-2-(pyrrolidin-3-yl)acetamide against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0025 - 0.020 mg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest its potential as a new antimicrobial agent, especially in combating resistant strains.

Anticancer Activity

The compound has shown promise in cancer research:

- In Vitro Studies : Induction of apoptosis in various cancer cell lines has been observed.

- In Vivo Studies : Significant tumor reduction was noted in mouse xenograft models, particularly for aggressive cancers such as triple-negative breast cancer.

Case Study 1: Overactive Bladder Treatment

A clinical study investigated the efficacy of (S)-2-(pyrrolidin-3-yl)acetamide in treating overactive bladder symptoms. Participants receiving the compound reported significant improvement in symptoms compared to the placebo group.

Case Study 2: Antiprotozoal Activity

Another investigation assessed the compound's effectiveness against Plasmodium falciparum and Trypanosoma brucei. The compound demonstrated effective inhibition with IC50 values in the low micromolar range, underscoring its potential as an antiprotozoal agent.

Mechanism of Action

The mechanism by which (S)-2-(pyrrolidin-3-yl)acetamide exerts its effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can influence various signaling pathways and biochemical processes.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Compounds

*Estimated based on structural similarity.

†Calculated for N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.

Key Observations:

- Lipophilicity: Pyrrolidine-based acetamides (e.g., logP = 2.48 in ) are moderately lipophilic, favoring blood-brain barrier penetration compared to polar pyridine analogs (logP ~1.2) .

- Polar Surface Area (PSA): Higher PSA in pyridazinone derivatives (~80 Ų) suggests reduced membrane permeability relative to pyrrolidine acetamides (PSA = 64.43 Ų) .

Table 3: Hazard Comparison of Acetamide Derivatives

‡Inferred from structural similarity to .

Key Observations:

Q & A

What are the key considerations for synthesizing (S)-2-(pyrrolidin-3-yl)acetamide with high enantiomeric purity?

To achieve high enantiomeric purity, use chiral starting materials such as (S)-3-aminopyrrolidine and control reaction conditions to minimize racemization. Employ coupling agents like EDCl/HOBt for amide bond formation and monitor stereochemistry via chiral HPLC. Purification via column chromatography with polar solvents (e.g., methanol/dichloromethane) or crystallization can enhance purity. Enantiomeric excess (ee) should be validated using chiral stationary-phase chromatography or optical rotation measurements .

How can researchers optimize reaction conditions to improve the yield of (S)-2-(pyrrolidin-3-yl)acetamide in nucleophilic substitution reactions?

Optimize solvent choice (e.g., 1,4-dioxane or acetonitrile for polar aprotic environments) and temperature (90–95°C for accelerated kinetics). Catalysts like potassium iodide (KI) improve reactivity by facilitating halide displacement. Use a 2:1 molar ratio of (S)-3-aminopyrrolidine to the acetylating agent to drive the reaction to completion. Post-reaction, extract the product with ethyl acetate and wash with brine to remove unreacted starting materials .

What spectroscopic methods are recommended for confirming the structure and enantiomeric purity of (S)-2-(pyrrolidin-3-yl)acetamide?

- 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 1.8–2.5 ppm) and the acetamide carbonyl (δ ~170 ppm).

- LC-HRMS/MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 143.1) and fragmentation patterns.

- Chiral Chromatography : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients to resolve enantiomers and quantify ee (>98% is typical for pharmaceutical-grade synthesis) .

How to address discrepancies in pharmacological activity data between (S)- and (R)-enantiomers of pyrrolidin-3-yl acetamide derivatives?

First, revalidate enantiomeric purity using chiral analytical methods. Perform receptor-binding assays (e.g., muscarinic acetylcholine receptor binding) under standardized conditions. Use molecular docking simulations to compare binding poses of both enantiomers to target proteins (e.g., TrkA kinase). If activity discrepancies persist, investigate metabolite profiles via in vitro hepatic microsome assays to rule out enantiomer-specific metabolism .

What are common intermediates in the synthesis of (S)-2-(pyrrolidin-3-yl)acetamide?

Key intermediates include:

- (S)-3-aminopyrrolidine : Used as the chiral backbone.

- N-hydroxysuccinimide-activated acetates : For selective amidation.

- Protected pyrrolidine derivatives (e.g., Boc-protected intermediates) to prevent side reactions during multi-step syntheses .

What strategies are effective in resolving racemic mixtures during the synthesis of (S)-2-(pyrrolidin-3-yl)acetamide?

- Chiral Resolving Agents : React the racemate with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are separated via crystallization.

- Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze one enantiomer.

- Chiral HPLC : Employ preparative-scale chromatography with cellulose-based columns for high-throughput separation .

How to design a stability study for (S)-2-(pyrrolidin-3-yl)acetamide under varying pH and temperature conditions?

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours.

- Analytical Monitoring : Use UPLC-PDA to track degradation products. Key stability-indicating parameters include loss of parent compound (<5%) and absence of new peaks.

- pH-Solubility Profile : Determine solubility in buffers (pH 1.2–7.4) to assess formulation stability .

What computational methods assist in predicting the binding affinity of (S)-2-(pyrrolidin-3-yl)acetamide to neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes to targets like TrkA kinase or muscarinic receptors.

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond interactions.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .

Notes

- Basic vs. Advanced : Questions 1, 3, 5, and 7 address foundational techniques, while 2, 4, 6, and 8 focus on advanced optimization and mechanistic studies.

- Methodological Focus : Answers emphasize procedural details (e.g., solvent ratios, analytical parameters) rather than theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.